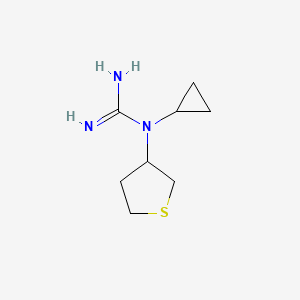

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclopropyl-1-(thiolan-3-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c9-8(10)11(6-1-2-6)7-3-4-12-5-7/h6-7H,1-5H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEQKDBKOJEOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCSC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to form the desired guanidine compound . Industrial production methods often employ a one-pot synthesis approach, which provides efficient access to diverse guanidines with high yields .

Analyse Chemischer Reaktionen

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the guanidine moiety is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include thiourea derivatives, isocyanides, and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to other guanidine derivatives that exhibit biological activity. Research indicates that guanidine-based compounds can act as inhibitors for various enzymes and receptors, which are pivotal in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

Sphingosine Kinase Inhibition

One of the significant areas of research involves the inhibition of sphingosine kinases (SphK), which play a crucial role in sphingolipid metabolism. Inhibitors of SphK are being explored for their potential to treat conditions like cancer and fibrosis. Studies have shown that guanidine-based compounds can selectively inhibit SphK isoforms, thereby modulating sphingosine-1-phosphate (S1P) levels in cellular systems . The design of selective inhibitors could lead to new therapeutic strategies for diseases characterized by dysregulated sphingolipid signaling.

Neuroprotective Effects

Another promising application of 1-cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine is in neuroprotection. Research has indicated that certain guanidine derivatives can exhibit protective effects against neurotoxicity associated with amyloid-beta, a hallmark of Alzheimer's disease (AD). The binding affinity of these compounds to key proteins involved in AD pathology suggests their potential use in developing treatments aimed at mitigating neurodegeneration .

In Vivo Studies

In vivo studies have demonstrated the efficacy of guanidine derivatives in reducing tumor growth and improving survival rates in animal models of cancer. For instance, compounds structurally related to 1-cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine have shown significant promise in models of colorectal cancer, where they modulate pathways involved in tumor progression .

Toxicity Assessments

Toxicity assessments are critical for evaluating the safety profile of new compounds. Studies indicate that while some guanidine derivatives exhibit cytotoxic effects on cancer cell lines, they show minimal toxicity towards non-malignant cells at therapeutic concentrations . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Data Summary Table

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety is known for its high basicity and ability to form hydrogen bonds, which allows it to interact with biological molecules effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 1-cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine, we analyze structurally and functionally related guanidine derivatives and heterocyclic compounds from published studies (Table 1).

Table 1: Comparative Analysis of Guanidine Derivatives and Related Compounds

Key Comparative Insights

Structural Complexity and Functional Groups: The target compound’s cyclopropyl and tetrahydrothiophene groups distinguish it from analogs like 7b and 8a, which incorporate naphthalene and pyrazino-thiazine bicyclic systems. The absence of aromatic naphthalene in the target may reduce π-π stacking interactions but enhance solubility due to the saturated tetrahydrothiophene ring .

Synthesis and Yield :

- Compounds 7b and 8a were synthesized via multistep routes involving RP-HPLC purification, with low yields (9–13%) due to the complexity of their bicyclic cores. The target compound’s synthesis pathway is unreported, but similar challenges in cyclopropane ring formation and guanidine coupling are anticipated .

Biological Relevance: 7b and 8a were designed as CXC chemokine receptor antagonists, leveraging their guanidine groups for ionic interactions with aspartate residues in receptor binding pockets. The target compound’s guanidine moiety may exhibit comparable receptor affinity, though its cyclopropyl group could introduce steric hindrance, modulating selectivity . Thiophene derivatives (e.g., a3) are often associated with dopamine receptor modulation, whereas naphthalene-containing analogs (e.g., e) may target steroidogenic pathways.

Purity and Analytical Challenges :

- High purity (>95%) for 7b and 8a was achieved via RP-HPLC, a method likely applicable to the target compound. However, the cyclopropane ring’s strain and tetrahydrothiophene’s sulfur atom may introduce stability issues during purification .

Biologische Aktivität

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activities, including antibacterial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a cyclopropyl group and a tetrahydrothiophene moiety attached to a guanidine core. The structural formula can be represented as follows:

Antibacterial Properties

Recent studies have demonstrated that 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound was evaluated using the agar disc-diffusion method, revealing its effectiveness at concentrations as low as 1 mM against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.4 μM |

| Escherichia coli | 200 nM |

| Pseudomonas aeruginosa | 710 nM |

The antibacterial mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability. This is supported by studies showing that the compound can permeabilize the outer membrane (OM) of Gram-negative bacteria at concentrations lower than those required for hemolytic activity. Such findings suggest a targeted mechanism that minimizes toxicity to mammalian cells while effectively combating bacterial infections .

Structure-Activity Relationship (SAR)

The guanidine moiety is critical for the biological activity of this compound. Analogues with modifications in the guanidine structure have been synthesized and tested, revealing that both guanidine groups are necessary for optimal antibacterial activity. For instance, compounds lacking one guanidine group displayed reduced efficacy against bacterial strains .

Study 1: Efficacy Against Resistant Strains

In a comparative study, 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound not only inhibited growth but also exhibited synergistic effects when combined with traditional antibiotics such as rifampicin. This synergy suggests potential for use in combination therapies to enhance efficacy against resistant bacterial infections .

Study 2: In Vivo Evaluation

In vivo studies involving murine models demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues without causing notable toxicity. Blood analyses indicated no significant changes in liver or kidney function markers post-treatment, suggesting a favorable safety profile for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine?

- Answer : The synthesis typically involves condensation reactions between cyclopropylamine and tetrahydrothiophene derivatives under anhydrous conditions. Catalysts such as triethylamine or palladium-based systems are often used to facilitate guanidine formation. Characterization via H NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which analytical techniques are essential for confirming the purity and structural identity of this compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95% threshold). Nuclear magnetic resonance (H, C NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural elucidation. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How should researchers design preliminary cytotoxicity assays for this guanidine derivative?

- Answer : Use in vitro cell viability assays (e.g., MTT or resazurin reduction) across multiple cell lines (e.g., HEK293, HeLa) with IC determination. Include positive controls (e.g., cisplatin) and normalize results to solvent-only treated cells. Dose-response curves over 48–72 hours are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during cyclopropane ring formation?

- Answer : Systematic variation of solvents (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd(OAc) at 2–5 mol%) is critical. Kinetic studies via in situ IR spectroscopy can identify rate-limiting steps. Yields >60% are achievable with iterative optimization .

Q. What strategies are effective for resolving diastereomers formed during synthesis?

- Answer : Chiral chromatography (e.g., Chiralpak® columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can separate diastereomers. Post-purification analysis via circular dichroism (CD) or F NMR (if fluorinated analogs exist) confirms enantiomeric purity .

Q. How do structural modifications (e.g., substituent position on tetrahydrothiophene) influence biological activity?

- Answer : Comparative studies using analogs with varied substituents (e.g., methyl, nitro groups) reveal steric and electronic effects on target binding. Molecular docking simulations paired with SPR (surface plasmon resonance) quantify affinity changes. For example, bulkier substituents may hinder membrane permeability .

Q. How should contradictory data on structure-activity relationships (SAR) be addressed?

- Answer : Replicate assays under standardized conditions (e.g., fixed pH, temperature). Use multivariate analysis to identify confounding variables (e.g., solvent polarity in biological assays). Cross-validate findings with orthogonal techniques, such as isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. What experimental approaches elucidate the role of this compound in metal coordination complexes?

- Answer : Titration with Pt(II) or Cu(II) salts monitored by UV-vis spectroscopy identifies ligand-metal stoichiometry. X-ray absorption spectroscopy (XAS) or single-crystal XRD provides geometric details. Biological implications (e.g., enhanced antimicrobial activity via metal chelation) can be tested in disk diffusion assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.